1H-Indole-7-carboxylic acid, 5-bromo-2,3-dihydro-2,3-dioxo-
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Overview
Description
“1H-Indole-7-carboxylic acid, 5-bromo-2,3-dihydro-2,3-dioxo-” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis
The molecular structure of indole derivatives is complex and can be analyzed using various methods. For example, the structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Indole derivatives are involved in various chemical reactions. For instance, they are used as reactants in the synthesis of biologically active molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various methods. For example, the linear formula of 5-Bromoindole-2-carboxylic acid, a related compound, is C9H6NO2Br .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 5-Bromo-2,3-dioxoindoline-7-carboxylic acid, have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory properties, which could make them useful in the treatment of various inflammatory diseases .
Anticancer Activity
Indole derivatives have shown promise in the field of oncology. They have been found to possess anticancer properties, making them potential candidates for cancer treatment .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties, which could make them useful in combating oxidative stress in the body .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes, demonstrating antidiabetic properties .
Antimalarial Activity
Indole derivatives have been found to possess antimalarial properties, which could make them useful in the treatment of malaria .
Anticholinesterase Activities
Indole derivatives have demonstrated anticholinesterase activities, which could make them useful in the treatment of diseases like Alzheimer’s .
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These compounds are known to play a significant role in cell biology and have been used for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Safety and Hazards
Future Directions
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future directions of research on indole derivatives are likely to focus on their potential therapeutic applications.
properties
IUPAC Name |
5-bromo-2,3-dioxo-1H-indole-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO4/c10-3-1-4-6(5(2-3)9(14)15)11-8(13)7(4)12/h1-2H,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKLVCWRNMAWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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